2-azido-N-(2,4-dimethylphenyl)acetamide

Description

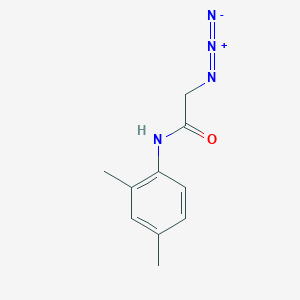

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-3-4-9(8(2)5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMBUYCPDGMHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido N 2,4 Dimethylphenyl Acetamide

Established Synthetic Pathways via Nucleophilic Substitution

The conversion of a halogenated precursor to an azido (B1232118) compound is a well-established synthetic transformation. This pathway relies on the displacement of a halide ion by the azide (B81097) anion.

Reaction of 2-Chloro-N-(2,4-dimethylphenyl)acetamide with Sodium Azide

The most direct method for the synthesis of 2-azido-N-(2,4-dimethylphenyl)acetamide is the reaction of its chloro-precursor, 2-chloro-N-(2,4-dimethylphenyl)acetamide, with an azide salt, typically sodium azide (NaN₃). This reaction is a classic example of an Sₙ2 nucleophilic substitution, where the azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom and displacing the chloride ion.

In a typical procedure analogous to the synthesis of similar N-aryl azidoacetamides, 2-chloro-N-(2,4-dimethylphenyl)acetamide and sodium azide are reacted in a suitable solvent system under reflux conditions to facilitate the substitution. nih.govresearchgate.net

Optimization of Reaction Conditions and Solvent Systems (e.g., Dry DMF, Ethanol (B145695)/Water Mixtures)

The efficiency and yield of the nucleophilic substitution are highly dependent on the chosen reaction conditions, particularly the solvent. A variety of solvents can be employed, with the choice impacting reaction time and product yield. For instance, in related syntheses, refluxing in N,N-dimethylformamide (DMF) has been shown to produce high yields. researchgate.net A comparative study of different solvents at reflux temperatures for a similar type of reaction demonstrated the superiority of DMF over other solvents like acetonitrile, ethanol, and methanol. researchgate.net

However, greener solvent systems are also effective. A mixture of ethanol and water (e.g., a 70:30 ratio) has been successfully used for the synthesis of 2-azido-N-(4-methylphenyl)acetamide, a structurally related compound. nih.govresearchgate.net This system involves refluxing the reactants for approximately 24 hours at 80°C. nih.govresearchgate.net While potentially requiring longer reaction times, ethanol/water mixtures offer the advantages of being less toxic and more environmentally benign compared to solvents like DMF.

Table 1: Comparison of Solvent Systems for Nucleophilic Azide Substitution An illustrative comparison based on a model reaction.

| Solvent | Temperature | Yield (%) |

| Ethanol | Reflux | 58 |

| Methanol | Reflux | 47 |

| Acetonitrile | Reflux | 65 |

| Tetrahydrofuran (THF) | Reflux | 51 |

| N,N-Dimethylformamide (DMF) | Reflux | 80 |

| Data derived from a model reaction to illustrate solvent effects. researchgate.net |

Monitoring Reaction Progress (e.g., Thin-Layer Chromatography)

To determine the completion of the reaction, the progress is typically monitored using analytical techniques. Thin-Layer Chromatography (TLC) is a common and effective method for this purpose. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting material (2-chloro-N-(2,4-dimethylphenyl)acetamide), the disappearance of the starting material spot and the appearance of a new product spot can be observed, indicating the progression of the reaction. The reaction is considered complete when the starting material is no longer detectable by TLC. nih.gov

Precursor Synthesis of Halogenated N-Arylacetamides

The synthesis of the final azido compound is contingent upon the availability of its halogenated precursor. These precursors are themselves synthesized through a straightforward acylation reaction.

Reaction of Substituted Aniline with Chloroacetyl Chloride

The precursor, 2-chloro-N-(2,4-dimethylphenyl)acetamide, is prepared by reacting a substituted aniline—in this case, 2,4-dimethylaniline (B123086)—with chloroacetyl chloride. acs.orgmuni.cznih.govresearchgate.net This acylation reaction is typically carried out in a solvent such as glacial acetic acid. acs.orgmuni.cz

The procedure involves dissolving 2,4-dimethylaniline in glacial acetic acid, to which chloroacetyl chloride is then added. muni.czumass.edu To buffer the reaction and promote the precipitation of the product, an aqueous solution of sodium acetate (B1210297) is subsequently introduced. acs.orgmuni.cz The N-(2,6-Dimethylphenyl)chloroacetamide product precipitates almost instantaneously and can be isolated via vacuum filtration. acs.orgumass.edu

Table 2: Typical Reagents for Precursor Synthesis Based on the synthesis of the analogous 2,6-dimethylphenyl isomer.

| Reagent | Role |

| 2,4-Dimethylaniline | Starting Material (Amine) |

| Chloroacetyl Chloride | Acylating Agent |

| Glacial Acetic Acid | Solvent |

| Aqueous Sodium Acetate | Buffer/Precipitating Agent |

| Adapted from procedures for analogous compounds. acs.orgmuni.cz |

Green Chemistry Principles in Azidoacetamide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net These principles can be applied to the synthesis of this compound to create a more sustainable process.

Key areas for applying green chemistry principles include:

Solvent Selection : Traditional solvents like DMF, while effective, pose environmental and health risks. researchgate.net The use of greener alternatives, such as ethanol/water mixtures, is a significant improvement. nih.govjddhs.com Water is a particularly desirable solvent due to its non-toxic nature.

Atom Economy : The synthetic pathway has a reasonably high atom economy, as the primary transformation involves the substitution of a chlorine atom with an azide group. However, waste is generated in the form of sodium chloride. Optimizing reaction conditions to ensure complete conversion minimizes side products and waste.

Energy Efficiency : The synthesis typically requires heating under reflux for extended periods. nih.gov Investigating energy-efficient methods, such as microwave-assisted synthesis, could significantly reduce reaction times and energy consumption. jddhs.comsemanticscholar.org

Use of Catalysis : Exploring catalytic methods could provide alternative pathways that avoid the stoichiometric use of reagents and may proceed under milder conditions. Green catalysts are often biodegradable, easy to handle, and reusable. mdpi.com

By considering these principles, the synthesis of azidoacetamides can be made safer, more efficient, and more environmentally friendly.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Literature

Following a comprehensive search of scientific databases and publicly available literature, detailed experimental spectroscopic data for the specific chemical compound This compound could not be located. As a result, it is not possible to provide an article that adheres to the strict requirements of the user's request, which was to focus solely on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this exact molecule.

While research and spectroscopic analyses are available for structurally similar compounds, such as 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(2,6-dimethylphenyl)acetamide, these data are not directly applicable to the target compound. The precise substitution pattern of the dimethylphenyl group significantly influences the electronic environment of the molecule, leading to unique shifts in NMR, characteristic vibrational modes in IR spectroscopy, and distinct fragmentation patterns in mass spectrometry. Extrapolating from related compounds would be speculative and would not meet the required standard of scientific accuracy for the specified subject.

The typical analytical techniques requested for the structural elucidation of a novel compound like this compound would indeed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR to determine the number and environment of protons, and ¹³C NMR to identify the carbon skeleton. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) would be employed to establish connectivity between atoms and provide a definitive structural assignment.

Infrared (IR) Spectroscopy : This technique is crucial for identifying key functional groups. For the target molecule, the characteristic vibrational stretches would include a strong, sharp peak for the azide (N₃) group typically around 2100 cm⁻¹, a strong absorption for the amide carbonyl (C=O) group around 1660 cm⁻¹, and a peak for the amide N-H stretch in the region of 3250-3300 cm⁻¹.

Mass Spectrometry (MS) : This analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. Analysis of the fragmentation pattern would offer further structural confirmation.

Although a detailed article on this compound cannot be generated at this time due to the absence of published data, the outlined spectroscopic methods are standard for the characterization of such novel organic compounds. Further research and publication in peer-reviewed journals would be required for this information to become available.

Spectroscopic Characterization and Structural Elucidation of 2 Azido N 2,4 Dimethylphenyl Acetamide and Its Derivatives

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous confirmation of a compound's molecular formula. This level of precision is crucial in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

In the context of 2-azido-N-(2,4-dimethylphenyl)acetamide, HRMS is employed to verify the presence of the correct number of carbon, hydrogen, nitrogen, and oxygen atoms. The theoretical exact mass of the protonated molecule ([M+H]⁺) is calculated based on its molecular formula, C₁₀H₁₂N₄O. This calculated value is then compared to the experimentally measured mass.

For this compound, the theoretical monoisotopic mass can be calculated to provide a benchmark for future experimental work.

| Compound Name | Molecular Formula | Calculated m/z ([M+H]⁺) |

| This compound | C₁₀H₁₂N₄O | 205.1084 |

| 2-azido-N-(4-methylphenyl)acetamide | C₉H₁₀N₄O | 191.0927 |

Note: The calculated m/z for this compound is a theoretical value and awaits experimental confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is an essential tool for assessing the purity of a synthesized compound and confirming its identity. The liquid chromatography component separates the target compound from any impurities or byproducts, while the mass spectrometer provides mass information for each separated component.

The utility of LC-MS in the analysis of azido (B1232118) compounds is well-documented. For instance, LC-MS/MS methods have been developed for the detection and quantification of various azido impurities in pharmaceutical substances nist.govshimadzu.com. These methods typically involve reversed-phase liquid chromatography to separate the analytes, followed by mass spectrometric detection, often using techniques like electrospray ionization (ESI) shimadzu.com.

In the characterization of this compound, an LC-MS analysis would be performed to establish the purity of the synthesized product. The retention time from the LC separation provides a characteristic value for the compound under specific chromatographic conditions. The mass spectrum obtained for the main chromatographic peak should correspond to the expected molecular weight of the target compound. The absence of significant peaks at other retention times would indicate a high degree of purity.

Crystallographic Analysis and Solid State Structure of Azido N Arylacetamides

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This method has been successfully employed to elucidate the structures of various azido-N-arylacetamides, providing a wealth of information on their molecular and supramolecular features.

The molecular conformation of azido-N-arylacetamides is characterized by the relative orientation of the azidoacetamido group and the substituted phenyl ring. In the case of 2-azido-N-(2,6-dimethylphenyl)acetamide, the asymmetric unit contains two independent molecules that exhibit differences in the rotational orientation of the 2-azidoacetamido group. iucr.orgnih.gov This is evident in the key torsion angles. For one molecule, the O1—C9—N1—C1 and C9—C10—N2—N3 torsion angles are -6.3 (9)° and -86.3 (7)°, respectively. iucr.org In the second molecule, the corresponding O2—C19—N5—C11 and C19—C20—N6—N7 torsion angles are 6.8 (8)° and 86.6 (7)°. iucr.org The dihedral angles between the mean plane of the phenyl ring and the acetamido group are 60.6 (4)° and 61.4 (3)° for the two independent molecules, a larger angle likely influenced by the steric hindrance from the two ortho-methyl groups. iucr.org

Similarly, the crystal structure of 2-azido-N-(4-methylphenyl)acetamide reveals three independent molecules in its asymmetric unit, with notable conformational differences. nih.gov Two pairs of these molecules show significant variation in the orientation of the azido (B1232118) group, highlighted by the N—N—C—C torsion angles of -173.9 (2)°, -102.7 (2)°, and -173.6 (2)°. nih.gov

Table 1: Selected Torsion Angles for Azido-N-arylacetamide Analogues

| Compound | Molecule | Torsion Angle | Value (°) |

|---|---|---|---|

| 2-azido-N-(2,6-dimethylphenyl)acetamide | 1 | O1—C9—N1—C1 | -6.3 (9) |

| C9—C10—N2—N3 | -86.3 (7) | ||

| 2 | O2—C19—N5—C11 | 6.8 (8) | |

| C19—C20—N6—N7 | 86.6 (7) | ||

| 2-azido-N-(4-methylphenyl)acetamide | 1 | N—N—C—C | -173.9 (2) |

| 2 | N—N—C—C | -102.7 (2) | |

| 3 | N—N—C—C | -173.6 (2) |

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. For 2-azido-N-(2,6-dimethylphenyl)acetamide, the asymmetric unit is comprised of two independent molecules. iucr.orgnih.gov These molecules, while chemically identical, exhibit the subtle conformational differences in torsion angles as previously discussed. iucr.org

In the case of 2-azido-N-(4-methylphenyl)acetamide, the asymmetric unit is more complex, containing three independent molecules. nih.gov The presence of multiple molecules in the asymmetric unit, a phenomenon known as Z' > 1, often indicates different packing environments and intermolecular interactions for each unique molecule.

Supramolecular Architecture and Intermolecular Interactions

Hydrogen bonds are among the most significant intermolecular interactions in the crystal structures of these acetamides. In the crystal of 2-azido-N-(4-methylphenyl)acetamide, each of the three independent molecules forms zigzag chains along the c-axis direction through N—H⋯O hydrogen bonds with symmetry-related counterparts. nih.gov

For 2-azido-N-(2,6-dimethylphenyl)acetamide, the supramolecular structure is also characterized by hydrogen bonding. The two independent molecules form distinct chains. One set of chains, extending along the a-axis, is formed by N1—H1⋯O1 hydrogen bonds and is further stabilized by C10—H10A⋯O1 interactions. The second set of chains is formed by analogous N5—H5A⋯O2 and C20—H20B⋯O2 hydrogen bonds. iucr.org

Table 2: Hydrogen Bond Geometry for 2-azido-N-(2,6-dimethylphenyl)acetamide

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.84(5) | 2.11(5) | 2.947(6) | 172(5) |

| C10—H10A···O1 | 0.99 | 2.50 | 3.440(8) | 159 |

| N5—H5A···O2 | 0.86(5) | 2.07(5) | 2.919(6) | 170(5) |

| C20—H20B···O2 | 0.99 | 2.45 | 3.391(7) | 159 |

While classical hydrogen bonds play a primary role, other interactions involving the aromatic rings also contribute to the crystal packing. In the structure of 2-azido-N-(2,6-dimethylphenyl)acetamide, C—H⋯π(ring) interactions are observed. Specifically, C7—H7C⋯Cg1 and C17—H17A⋯Cg2 interactions help to reinforce the hydrogen-bonded chains, where Cg1 and Cg2 are the centroids of the C1–C6 and C11–C16 phenyl rings, respectively. iucr.org

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

A Hirshfeld surface analysis for 2-azido-N-(2,4-dimethylphenyl)acetamide cannot be provided as the necessary Crystallographic Information File (CIF) is not available in open-access databases. This type of analysis is crucial for quantitatively breaking down intermolecular interactions within a crystal lattice.

Implications of Crystal Packing for Material Properties

The arrangement of molecules in the solid state, or crystal packing, fundamentally influences a compound's macroscopic properties, including solubility, melting point, stability, and mechanical characteristics. The specific intermolecular interactions, such as hydrogen bonds and π-stacking, dictate this arrangement.

In the broader family of azido-N-arylacetamides, molecules often form chains and other supramolecular structures through N—H···O hydrogen bonds. nih.gov The orientation of the azido group and other substituents on the phenyl ring significantly affects the crystal packing and the resulting intermolecular contacts. nih.govnih.gov For example, the steric hindrance introduced by the two ortho-methyl groups in the 2,6-dimethylphenyl isomer leads to a large dihedral angle between the phenyl ring and the acetamido group, influencing how the molecules interact with each other. iucr.orgnih.gov

Without the specific crystal structure of this compound, any discussion on how its particular packing arrangement would influence its material properties remains speculative. The different substitution pattern (2,4-dimethyl vs. 2,6-dimethyl) would undoubtedly lead to a unique set of intermolecular interactions and a distinct solid-state architecture, but the details of this structure are not yet documented in the scientific literature.

Computational Investigations and Theoretical Studies on 2 Azido N 2,4 Dimethylphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in understanding the fundamental properties of 2-azido-N-(2,4-dimethylphenyl)acetamide.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization calculations find the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, this involves a conformational analysis to identify various stable isomers (conformers).

The key rotatable bonds in this molecule are the N-C(aryl) bond, the C-N amide bond, the C-C bond of the acetamide (B32628) group, and the C-N bond of the azide (B81097) group. Rotation around these bonds gives rise to different conformers. For instance, studies on the closely related 2-azido-N-(2,6-dimethylphenyl)acetamide revealed two independent molecules in the asymmetric unit of its crystal structure, differing primarily in the rotational orientation of the 2-azidoacetamido group. nih.gov Similarly, the crystal structure of 2-azido-N-(4-methylphenyl)acetamide shows three independent molecules, with significant differences in the rotational orientation of the azido (B1232118) group, indicated by varying N-N-C-C torsion angles of -173.9°, -102.7°, and -173.6°. nih.gov

For this compound, DFT calculations would explore these rotational possibilities to locate the global minimum energy conformer and other low-energy structures. The dihedral angle between the phenyl ring and the amide plane is a critical parameter, influenced by steric hindrance from the ortho-methyl group and potential intramolecular hydrogen bonds. In the 2,6-dimethyl analogue, this dihedral angle is significantly large (around 61°), a steric effect that would also be expected in the 2,4-dimethyl isomer. nih.gov

Table 1: Key Torsion Angles for Conformational Analysis of this compound This table presents hypothetical but representative torsion angles that would be the focus of a DFT conformational analysis.

| Torsion Angle | Description | Expected Range (degrees) |

|---|---|---|

| C(aryl)-C(aryl)-N-C(O) | Rotation of the amide group relative to the phenyl ring | 40 - 70 |

| C(aryl)-N-C(O)-C(azido) | Planarity of the amide bond | ~180 (trans) or ~0 (cis) |

| N-C(O)-C(azido)-N(azide) | Orientation of the azido group relative to the carbonyl | -180 to 180 |

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests a molecule is more reactive and can be easily excited. researchgate.net

For this compound, DFT calculations would predict the energies and spatial distributions of these orbitals.

HOMO: The HOMO is expected to be primarily localized on the electron-rich 2,4-dimethylphenyl ring, which acts as the principal electron-donating part of the molecule.

LUMO: The LUMO is likely to be distributed over the acetamide linker and the electron-withdrawing azide functional group, which are the electron-accepting sites.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors This table shows illustrative values for quantum chemical descriptors typically derived from DFT calculations.

| Parameter | Definition | Illustrative Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 eV |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) spectra. By solving for the vibrational modes of the optimized molecular geometry, a theoretical spectrum can be generated. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using a scaling factor, leading to excellent agreement with experimental data. nih.gov

For this compound, this analysis would confirm the calculated minimum-energy structure (as it should have no imaginary frequencies) and help assign specific absorption bands in an experimental IR spectrum. Key vibrational modes would include:

N-H stretch: Around 3250-3300 cm⁻¹ for the amide N-H group.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methylene (B1212753) groups below 3000 cm⁻¹.

Azide (N₃) asymmetric stretch: A very strong and sharp characteristic peak typically found around 2100-2120 cm⁻¹. Experimental data for similar compounds like 2-azido-N-(4-methylphenyl)acetamide show this peak at 2109 cm⁻¹. nih.gov

Amide I band (C=O stretch): A strong absorption around 1660-1680 cm⁻¹.

Amide II band (N-H bend and C-N stretch): Around 1520-1550 cm⁻¹.

Comparing the computed spectrum with an experimental one allows for a detailed and confident assignment of each peak to a specific molecular motion.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org The MESP is plotted onto the molecule's electron density surface, with colors indicating regions of different electrostatic potential.

Red (Negative Potential): Regions rich in electrons, susceptible to electrophilic attack.

Blue (Positive Potential): Regions that are electron-deficient, susceptible to nucleophilic attack.

Green (Neutral Potential): Regions with neutral electrostatic potential.

For this compound, an MESP analysis would likely show:

Strong negative potential (red) around the terminal nitrogen atoms of the azide group and the carbonyl oxygen atom of the amide group. These are the primary sites for interaction with electrophiles or for hydrogen bond donation.

A strong positive potential (blue) localized on the amide N-H hydrogen, highlighting its role as a hydrogen bond donor.

The aromatic ring would exhibit a moderately negative potential due to its π-electron system, making it susceptible to electrophilic attack.

This analysis provides a clear, intuitive map of where the molecule is most likely to interact with other reagents, substrates, or biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. drexel.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational flexibility, solvent effects, and intermolecular interactions in a more realistic, dynamic environment. nih.govrsc.org

An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would reveal:

Conformational Dynamics: The simulation would show the molecule transitioning between different low-energy conformers, providing information on the flexibility of the azidoacetyl side chain and the rotational barriers between different states.

Solvent Interactions: It would explicitly model the hydrogen bonds between the amide group (both the N-H donor and C=O acceptor) and solvent molecules. The interactions between the polar azide group and the solvent would also be characterized.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and the formation of intermolecular hydrogen bonds, such as the N-H···O=C bonds that often dominate the crystal packing of amides. nih.gov This provides a bridge between the behavior of a single molecule and its properties in the condensed phase.

Theoretical Studies on Reaction Mechanisms and Pathways (e.g., Azide Reactivity)

The azide functional group is known for its unique reactivity, participating in reactions such as 1,3-dipolar cycloadditions (e.g., "click" chemistry), reduction to amines, and the Staudinger reaction. nih.gov Computational chemistry is essential for elucidating the mechanisms of these reactions by locating transition states and calculating activation energy barriers.

For this compound, theoretical studies could investigate several key reaction pathways:

1,3-Dipolar Cycloaddition: This is a common reaction for azides. DFT calculations can model the reaction with an alkyne to form a triazole. The calculations would determine the reaction's regioselectivity (i.e., which nitrogen atom of the azide bonds to which carbon of the alkyne) and the activation energy, providing insight into the reaction rate.

Reduction to Amine: The reduction of azides is a fundamental transformation. Computational studies can explore the mechanism of reduction by various reagents, such as hydrogen sulfide (B99878) (H₂S). Studies on aryl azides have shown that the hydrosulfide (B80085) anion (HS⁻) is the active reductant, proceeding through an anionic azidothiol intermediate. nih.gov DFT calculations can map out the potential energy surface for this multi-step process.

Thermal or Photochemical Decomposition: Azides can decompose to form highly reactive nitrenes upon heating or irradiation. Theoretical calculations can predict the energy required for this decomposition and explore the subsequent reactions of the resulting nitrene intermediate, such as C-H insertion or ring expansion. researchgate.net

By mapping the energetic landscape of these reactions, computational studies can predict which products are most likely to form and under what conditions, guiding synthetic efforts and providing a deeper understanding of the azide group's chemical behavior.

Chemical Reactivity and Synthetic Transformations of 2 Azido N 2,4 Dimethylphenyl Acetamide

Click Chemistry Applications: 1,3-Dipolar Cycloaddition Reactions

The azide (B81097) group in 2-azido-N-(2,4-dimethylphenyl)acetamide makes it an ideal substrate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". ijrpc.comchemie-brunschwig.chsigmaaldrich.com This class of reactions is renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly. chemie-brunschwig.chsigmaaldrich.com The reaction involves the interaction of a 1,3-dipole (the azide) with a dipolarophile, typically an alkene or an alkyne, to form a five-membered heterocyclic ring. wikipedia.org

Synthesis of 1,2,3-Triazole Derivatives (e.g., Triazole-fused N-(2,4-dimethylphenyl)acetamides)

A prominent application of the 1,3-dipolar cycloaddition of this compound is the synthesis of 1,2,3-triazole derivatives. nih.govfrontiersin.orgnih.govresearchgate.net These heterocyclic compounds are of great importance in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net The reaction of this compound with various alkynes leads to the formation of 1,4-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles, depending on the alkyne used and the reaction conditions. nih.govnih.gov

The general scheme for this synthesis is as follows:

Reaction Scheme: Synthesis of 1,2,3-Triazole Derivatives

| Reactant 1 | Reactant 2 | Product |

| This compound | Terminal Alkyne (R-C≡CH) | 1-( (N-(2,4-dimethylphenyl)acetamido)methyl)-4-R-1H-1,2,3-triazole |

| This compound | Internal Alkyne (R-C≡C-R') | 1-( (N-(2,4-dimethylphenyl)acetamido)methyl)-4,5-di-R-1H-1,2,3-triazole |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction, often considered the premier example of click chemistry, utilizes a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. nih.gov The reaction proceeds under mild conditions, often in aqueous media, and provides excellent yields of the desired triazole product. chemie-brunschwig.ch For this compound, the CuAAC reaction with a terminal alkyne would exclusively yield the corresponding 1,4-disubstituted triazole-fused N-(2,4-dimethylphenyl)acetamide.

A typical CuAAC reaction involves the use of a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cnnih.govresearchgate.net This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO) derivative, which can react with an azide without the need for a metal catalyst. nih.govuga.edu The driving force for this reaction is the release of ring strain in the cycloalkyne upon cycloaddition. While the synthesis of the strained alkynes can be challenging, SPAAC offers a bioorthogonal ligation strategy. this compound can readily participate in SPAAC reactions with suitable strained alkynes to form stable triazole products.

Intramolecular Cyclization Reactions for Nitrogen Heterocycle Synthesis.rsc.org

The azide moiety in this compound can also be utilized in intramolecular cyclization reactions to construct various nitrogen-containing heterocyclic systems. researchgate.net These reactions are a powerful strategy for the synthesis of complex molecules from linear precursors. ajol.info

Application of Vilsmeier Conditions in Azide Cyclization

While direct application on this compound is not extensively documented, Vilsmeier conditions can be employed in the cyclization of molecules derived from azides. For instance, the Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide) can facilitate the intramolecular cyclization of 4-ynamides, which can be synthesized from vinyl azides and propargylic alcohols. organic-chemistry.org This suggests a potential synthetic route where a derivative of this compound, appropriately functionalized with an alkyne, could undergo a Vilsmeier-type intramolecular cyclization to yield a nitrogen heterocycle. organic-chemistry.orgorganic-chemistry.org

Other Transformations of the Azide Moiety (e.g., Reduction to Amines, Staudinger Reaction)

Beyond cycloaddition and cyclization reactions, the azide group of this compound can undergo other important transformations, most notably reduction to the corresponding primary amine.

The reduction of azides to amines is a fundamental transformation in organic synthesis. organic-chemistry.org This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

A particularly mild and chemoselective method for this reduction is the Staudinger reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide as a byproduct. wikipedia.orgorganic-chemistry.org The Staudinger reaction is highly valued for its compatibility with a wide range of other functional groups. organic-chemistry.org

Comparison of Azide Reduction Methods

| Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Common and effective, but may reduce other functional groups. |

| Staudinger Reaction | 1. PPh₃2. H₂O | Very mild and chemoselective; tolerant of many functional groups. wikipedia.orgorganic-chemistry.org |

Advanced Applications in Materials Science and Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Scaffolds

The primary utility of 2-azido-N-(2,4-dimethylphenyl)acetamide in synthetic organic chemistry lies in the versatile reactivity of its azide (B81097) functional group. This group serves as a powerful tool for the construction of nitrogen-containing heterocycles, which are foundational scaffolds in many biologically active compounds and advanced materials. nih.govresearchgate.net Organic azides are well-established precursors for a variety of heterocyclic systems, including triazoles, tetrazoles, and triazolines. nih.govmdpi.com

The most prominent reaction involving azides is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgacs.org This reaction, a cornerstone of "click chemistry," allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. nih.govresearchgate.net The resulting triazole ring is not merely a linker but a rigid, stable, and polar aromatic unit that can significantly influence the properties of the target molecule. nih.gov

By employing this compound as the azide component, chemists can introduce the N-(2,4-dimethylphenyl)acetamide moiety into a wide array of complex structures. This strategy is instrumental in building libraries of novel compounds for various applications. The synthesis of a closely related compound, 2-azido-N-(2,6-dimethylphenyl)acetamide, highlights the role of such molecules as key intermediates in preparing heterocycles like triazoles through these cycloaddition reactions. nih.gov

Heterocyclic Scaffolds Derived from Azide Precursors

| Heterocyclic Scaffold | Synthetic Method | Key Features of Scaffold |

|---|---|---|

| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition (thermal or Cu(I)/Ru(II) catalyzed) with alkynes. wikipedia.orgnih.gov | Aromatic, highly stable, polar, acts as a rigid linker, often a bioisostere of amide bonds. nih.gov |

| Tetrazole | Reaction with nitriles or isocyanides. | Aromatic, metabolically stable, often used as a carboxylic acid bioisostere. |

| Triazoline | Cycloaddition with alkenes. | Non-aromatic five-membered ring, can be a precursor to other heterocycles. |

| Fused 1,2,3-Triazoles | Intramolecular azide-alkyne cycloaddition. mdpi.com | Forms bicyclic or polycyclic systems with constrained geometries, important in medicinal chemistry. mdpi.com |

Integration into Functional Materials for Specific Chemical Purposes

The ability to covalently link this compound to larger molecular systems or solid supports is crucial for its application in materials science. The same click chemistry reaction (CuAAC) that is used to build complex scaffolds is also a premier method for modifying and creating functional materials.

This modular approach is a powerful strategy for:

Surface Modification: Changing the chemical nature of surfaces to control wetting, adhesion, or biocompatibility.

Polymer Functionalization: Creating specialty polymers with tailored side chains that can influence the material's bulk properties or serve as recognition sites.

Bioconjugation: Attaching the molecule to biological macromolecules, although this application is more dependent on the properties of the substituent itself. The reliability of the azide-alkyne cycloaddition makes it a bioorthogonal reaction, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov

The stability of the resulting triazole linker ensures that the functional moiety remains robustly attached to the material backbone, even under demanding conditions.

Utilization in Chemo-selective Ligation Strategies for Molecular Assembly

Chemo-selective ligation refers to the reaction of two functional groups with each other in high yield and with perfect fidelity, even in the presence of a multitude of other potentially reactive functional groups. The azide group is a prime example of a functional group used in such strategies due to its inertness toward most common reagents and conditions in organic synthesis, yet its specific and high-reactivity toward a select few partners, most notably alkynes and phosphines.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the foremost chemo-selective ligation strategy utilizing the azide functionality of this compound. nih.gov This reaction allows for the covalent assembly of complex molecular architectures from smaller, modular building blocks. nih.gov One building block would be synthesized to contain the azide (in this case, this compound), while the other would be functionalized with a terminal alkyne.

The key advantages of using the azide-alkyne click reaction for molecular assembly include:

High Specificity: The azide and alkyne groups react exclusively with each other, ignoring other functional groups present in the molecules.

High Yields: The reaction typically proceeds to completion or near completion, simplifying purification.

Mild Reaction Conditions: The reaction is often performed in aqueous solutions, at room temperature, and is tolerant of oxygen, making it suitable for sensitive molecules. wikipedia.org

Thermodynamic Driving Force: The formation of the aromatic triazole ring is a highly favorable process, driving the reaction to completion.

This strategy has been employed to assemble a vast range of structures, from complex organic molecules and dendrimers to drug-conjugates and modified biomolecules. nih.gov The reliability and precision of this ligation method make this compound a powerful component for use in programmed molecular assembly.

Key Features of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Significance in Molecular Assembly |

|---|---|---|

| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov | Ensures the formation of a single, well-defined product, avoiding complex mixtures of isomers. |

| Reaction Rate | Rate acceleration of up to 107 compared to the uncatalyzed thermal reaction. acs.org | Allows for rapid and efficient ligation under mild conditions (e.g., room temperature). |

| Orthogonality | The azide and alkyne groups are inert to most other functional groups and biological conditions. nih.gov | Enables specific ligations in complex chemical environments without the need for protecting groups. |

| Solvent Tolerance | Works in a wide range of solvents, including water, often with enhanced rates in aqueous media. wikipedia.org | Facilitates its use in biological systems and green chemistry applications. |

| Catalyst | Typically uses a Cu(I) source, often generated in situ from Cu(II) salts (like CuSO4) and a reducing agent (like sodium ascorbate). wikipedia.org | The catalyst is readily available and effective at low concentrations. Ligands can be used to protect the catalyst and sensitive substrates. |

Future Research Directions and Unexplored Avenues for 2 Azido N 2,4 Dimethylphenyl Acetamide

Development of Novel and Sustainable Synthetic Routes

Current methods for the synthesis of aryl azides, the broader class to which 2-azido-N-(2,4-dimethylphenyl)acetamide belongs, often rely on traditional approaches that may involve harsh conditions or the use of potentially hazardous reagents. eurekaselect.com A primary focus of future research will be the development of greener and more sustainable synthetic routes.

Key areas of interest include:

Catalyst-free and Metal-free Syntheses: Exploring reactions that proceed efficiently without the need for heavy metal catalysts is a significant goal in green chemistry. organic-chemistry.org Recent advancements in the synthesis of aryl azides from arenediazonium tosylates in water at room temperature provide a promising avenue. organic-chemistry.org

One-Pot Procedures: Designing multi-step syntheses that can be carried out in a single reaction vessel, known as one-pot reactions, improves efficiency and reduces waste. scielo.br Developing a one-pot synthesis of this compound from readily available starting materials would be a significant step forward.

Electrochemical Synthesis: Electrochemical methods offer an environmentally friendly alternative to traditional chemical oxidants or catalysts. rsc.org Investigating the electrochemical synthesis of this compound could lead to a more sustainable and efficient process.

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction conditions compared to batch processes. Adapting synthetic routes for this compound to flow chemistry could enable safer and more efficient large-scale production.

A comparison of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Advantages | Potential Challenges |

|---|---|---|

| Catalyst-free Synthesis | Avoids toxic and expensive metal catalysts, simplifies purification. | May require harsher reaction conditions or longer reaction times. |

| One-Pot Procedures | Reduces waste, saves time and resources. scielo.br | Optimization of reaction conditions for multiple steps can be complex. |

| Electrochemical Synthesis | Uses clean electrical energy, avoids chemical oxidants. rsc.org | Requires specialized equipment, optimization of electrode materials and reaction conditions. |

| Flow Chemistry | Enhanced safety, better heat and mass transfer, easy scalability. | Initial setup costs can be high, potential for clogging. |

In-depth Investigation of Structure-Reactivity Relationships

A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its effective utilization. Future research should focus on systematically modifying its structure and evaluating the impact on its reactivity in various chemical transformations.

Key research questions to address include:

Influence of Substituents: How do the electronic and steric properties of substituents on the dimethylphenyl ring affect the reactivity of the azide (B81097) group? A systematic study involving the introduction of electron-donating and electron-withdrawing groups would provide valuable insights.

Role of the Acetamide (B32628) Linker: What is the role of the acetamide linker in modulating the reactivity of the azide? Comparing the reactivity of this compound with that of simpler aryl azides can elucidate the influence of the acetamide moiety.

Conformational Analysis: How does the three-dimensional conformation of the molecule influence its reactivity? Studies on the conformational preferences of the molecule and their impact on reaction pathways would be highly informative.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate structural features with observed reactivity, enabling the prediction of the behavior of new derivatives.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design and accelerating discovery. nih.gov Future research should leverage advanced computational modeling to gain deeper insights into the properties and reactivity of this compound.

Potential applications of computational modeling include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for reactions involving the azide group, such as cycloadditions. acs.orgnih.gov This can help in understanding the factors that control reactivity and selectivity.

Predicting Reactivity: Computational models can be used to predict the reactivity of this compound and its derivatives in various reactions. researchgate.net This predictive capability can guide the design of new molecules with tailored reactivity for specific applications.

Virtual Screening: Computational screening of virtual libraries of compounds based on the this compound scaffold can identify promising candidates for specific applications, such as in drug discovery or materials science.

Recent studies have demonstrated the power of computational modeling in predicting the outcomes of chemical reactions and aiding in the design of novel compounds with desired properties. patsnap.com

Exploration of New Chemical Transformations Beyond Current Click Chemistry Paradigms

While the azide group is well-known for its utility in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), there is a vast and underexplored landscape of other chemical transformations that organic azides can undergo. researchgate.netnih.gov Future research should aim to expand the synthetic utility of this compound by exploring novel, non-click reactions.

Potential areas for exploration include:

Nitrene Chemistry: The thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo a variety of transformations, including C-H insertion and aziridination reactions.

Staudinger Ligation: The reaction of the azide with a phosphine (B1218219) to form an aza-ylide, followed by reaction with an electrophile, is a powerful tool for forming amide bonds.

[3+2] Cycloadditions with Novel Dipolarophiles: Exploring cycloaddition reactions with a wider range of dipolarophiles beyond alkynes could lead to the synthesis of novel heterocyclic compounds.

Transition-Metal Catalyzed Reactions: Investigating novel transition-metal catalyzed reactions of the azide group could uncover new and efficient methods for forming C-N and N-N bonds.

A summary of potential transformations is provided in Table 2.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nitrene Insertion | Generation of a nitrene intermediate that can insert into C-H bonds. | Amines, amides. |

| Aziridination | Reaction of the nitrene intermediate with alkenes. | Aziridines. |

| Staudinger Ligation | Reaction with a phosphine followed by an electrophile. | Amides. |

| [3+2] Cycloadditions | Reaction with various dipolarophiles. | Triazoles, tetrazoles, and other heterocycles. |

Design of New Molecular Architectures Utilizing the Azidoacetamide Motif

The unique combination of the azide functionality and the N-aryl acetamide scaffold in this compound makes it an attractive building block for the construction of more complex molecular architectures. Future research should focus on incorporating this motif into larger molecules and materials to create novel structures with interesting properties.

Potential applications include:

Supramolecular Chemistry: The acetamide group can participate in hydrogen bonding, enabling the self-assembly of molecules into well-defined supramolecular structures. mdpi.com The azide group can then be used to further functionalize these assemblies.

Polymer Chemistry: this compound can be used as a monomer or a functionalizing agent in the synthesis of polymers. The azide group can be used for polymer modification via click chemistry or other reactions.

Medicinal Chemistry: The N-aryl acetamide moiety is a common feature in many biologically active compounds. nih.gov The azide group can be used as a handle for attaching the molecule to other biomolecules or for generating libraries of compounds for drug discovery.

By strategically incorporating the this compound motif into larger structures, it may be possible to create new materials with tailored properties for a wide range of applications.

Q & A

Q. How are degradation products identified, and what do they reveal about metabolic pathways?

- Methodological Answer : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-MS/MS. Major degradation products (e.g., amine derivatives via azide reduction) suggest CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.